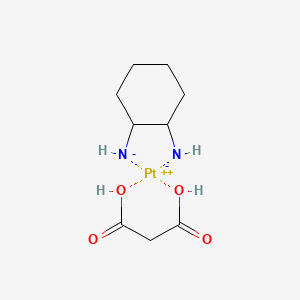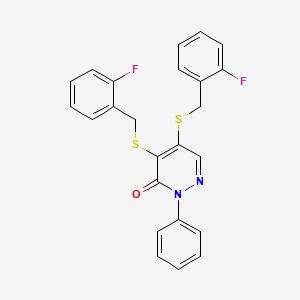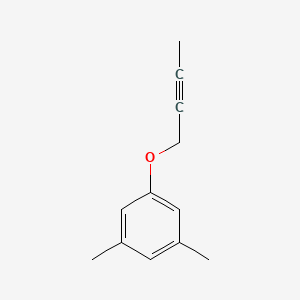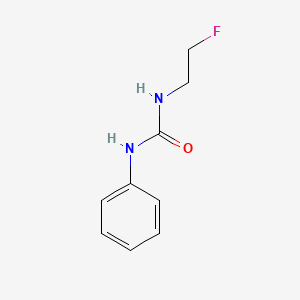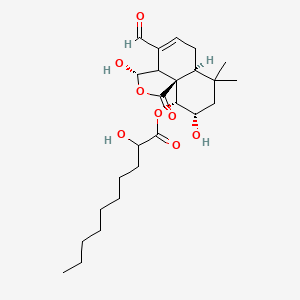
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde is an aromatic compound with a unique structure that includes bromine, hydroxyl, methoxy, and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a precursor compound, such as 4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde, using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarboxylic acid.
Reduction: 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dimethanol.
Substitution: 2-Amino-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions on the aromatic ring.
Redox Reactions: The hydroxyl and aldehyde groups can undergo oxidation and reduction, respectively, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2-Bromoanisole: Contains a bromine and methoxy group but lacks the hydroxyl and aldehyde groups.
Eigenschaften
CAS-Nummer |
7471-59-2 |
|---|---|
Molekularformel |
C9H7BrO5 |
Molekulargewicht |
275.05 g/mol |
IUPAC-Name |
2-bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H7BrO5/c1-15-9-7(13)4(2-11)6(10)5(3-12)8(9)14/h2-3,13-14H,1H3 |
InChI-Schlüssel |
DQJMGQMKKWVSME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1O)C=O)Br)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)

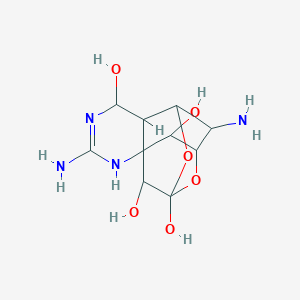
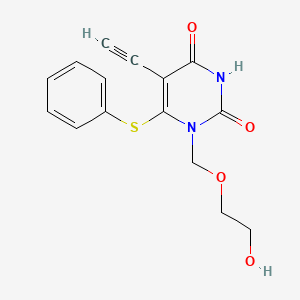

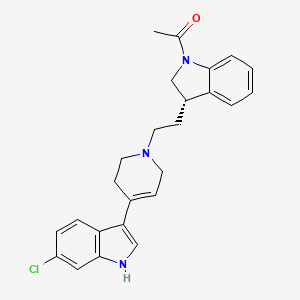

![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)

